[5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol
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Overview
Description
[5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzodioxole moiety can be introduced through a palladium-catalyzed cross-coupling reaction, followed by the formation of the oxazole ring via cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong bases like sodium hydride for deprotonation, and oxidizing agents for oxidation reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodioxole and oxazole moieties. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(7-Methoxy-1,3-benzodioxol-5-yl)methanol: Shares the benzodioxole moiety but lacks the oxazole ring.
7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride: Similar structure but with an amine group instead of the oxazole ring.
8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol: Contains a benzodioxin ring instead of benzodioxole.
Uniqueness
The uniqueness of [5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOL-3-YL]METHANOL lies in its combination of the benzodioxole and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15NO5 |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C13H15NO5/c1-7-9(5-15)14-19-12(7)8-3-10(16-2)13-11(4-8)17-6-18-13/h3-4,7,12,15H,5-6H2,1-2H3 |
InChI Key |
SKSVPJRYKYDPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1CO)C2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
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